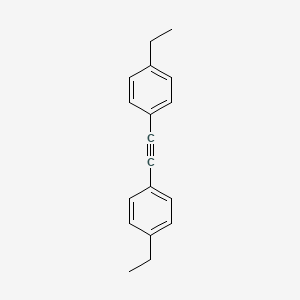

Bis(4-ethylphenyl)acetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-[2-(4-ethylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGWBBCAKHJUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511900 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79135-69-6 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of Bis 4 Ethylphenyl Acetylene and Analogous Alkyne Ligands

Ligand Design and Strategies for Metal Complexation

The design of alkyne ligands is a critical aspect of influencing the properties and reactivity of their metal complexes. By modifying the substituents on the acetylene (B1199291) core, chemists can tune the electronic and steric environment around the metal center. numberanalytics.com For instance, electron-donating groups on the alkyne enhance π-backbonding from the metal to the alkyne's π* orbitals, leading to more stable complexes. numberanalytics.com Conversely, electron-withdrawing groups reduce backbonding, potentially increasing the reactivity of the coordinated alkyne. numberanalytics.com

Strategies for complexing these ligands to metal centers are diverse. A common method involves the displacement of labile (easily removed) ligands from a metal precursor by the alkyne. wikipedia.org For example, dicobalt octacarbonyl readily reacts with alkynes to form stable binuclear complexes. wikipedia.org Another approach is the reduction of metal halides in the presence of the alkyne, as seen in the synthesis of titanocene (B72419) and zirconocene (B1252598) alkyne complexes. wikipedia.orgacs.org The choice of metal and its initial ligand sphere is crucial; for instance, group 4 metallocenes like Cp'₂M (where M = Ti or Zr and Cp' is a cyclopentadienyl-type ligand) are excellent precursors for generating reactive, low-valent metal fragments that readily coordinate with alkynes upon dissociation of other ligands. nih.govd-nb.infonih.gov

The introduction of additional donor atoms into the alkyne ligand, such as phosphorus in bis(diphenylphosphino)acetylene (B1583838), offers further strategic complexation possibilities. nih.gov These "heterodisubstituted alkynes" can coordinate to a single metal center through the alkyne π-system or bridge multiple metal centers, leading to the formation of multinuclear complexes with unique reactivity. nih.gov The interplay between the alkyne's π-system and the lone pairs of the heteroatoms allows for various coordination modes and can influence the stability and subsequent reactivity of the complex. nih.gov

Interactions of Acetylene Derivatives with Transition Metal Centers

The interaction between an acetylene derivative and a transition metal center is a nuanced dance of electron donation and acceptance, resulting in the "activation" of the otherwise relatively inert alkyne C≡C triple bond. This activation is key to the subsequent reactivity of the alkyne ligand in various chemical transformations. researchgate.net

Group 4 metallocenes (complexes containing titanium, zirconium, or hafnium) have proven to be versatile platforms for studying alkyne coordination. nih.govchemistryviews.org A primary coordination mode is the η²-fashion, where the alkyne acts as a two-electron donor from one of its π-bonds to the metal center, forming a metallacyclopropene structure. nih.govd-nb.info This is evident in complexes like Cp*₂Ti(η²-Ph₂PC₂PPh₂) and (rac-ebthi)Zr(η²-Ph₂PC₂PPh₂). nih.gov

However, more complex coordination can occur, especially with ligands possessing additional donor sites. For example, the reaction of Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) with bis(diphenylphosphino)acetylene can lead to a dinuclear complex, [Cp₂Zr(η²-Ph₂PC₂PPh₂)]₂, where the alkyne bridges two zirconium centers. nih.gov In solution, this complex exists in equilibrium with a highly strained four-membered heterometallacycle, a rare structural motif for group 4 metals. nih.gov Furthermore, some systems can exhibit a "flip-flop" coordination of the phosphorus atoms. nih.gov The specific coordination mode adopted is a delicate balance of the steric bulk of the cyclopentadienyl (B1206354) ligands, the nature of the metal, and the substituents on the alkyne. d-nb.info

| Complex | Metal | Alkyne Ligand | Coordination Mode | Reference |

| Cp*₂Ti(η²-Ph₂PC₂PPh₂) | Ti | Bis(diphenylphosphino)acetylene | Mononuclear, η² | nih.gov |

| (rac-ebthi)Ti(η²-Ph₂PC₂PPh₂) | Ti | Bis(diphenylphosphino)acetylene | Mononuclear, η² | nih.gov |

| (rac-ebthi)Zr(η²-Ph₂PC₂PPh₂) | Zr | Bis(diphenylphosphino)acetylene | Mononuclear, η² | nih.gov |

| [Cp₂Zr(η²-Ph₂PC₂PPh₂)]₂ | Zr | Bis(diphenylphosphino)acetylene | Dinuclear, bridging | nih.gov |

Coordination to a transition metal significantly alters the electronic and geometric properties of an acetylene ligand, a process termed "activation". researchgate.net According to the Dewar-Chatt-Duncanson model, the bonding involves two main components: a σ-donation from the alkyne's filled π-orbital to an empty metal d-orbital, and a π-back-donation from a filled metal d-orbital to the alkyne's empty π* antibonding orbital. researchgate.net

This synergistic bonding leads to several observable changes that signify activation:

Geometric Distortion: The coordinated alkyne molecule bends from a linear geometry to a cis-distorted structure. researchgate.net

Bond Elongation: The C≡C bond distance increases, indicating a reduction in bond order from a triple to a double bond. researchgate.net

Spectroscopic Shifts: The C≡C stretching frequency (ν(C≡C)) in the infrared spectrum decreases. researchgate.net

This activation makes the alkyne more susceptible to nucleophilic or electrophilic attack, forming the basis for many catalytic reactions. researchgate.net For instance, the activation of acetylene by a Pt(0) complex has been shown through DFT calculations to result in these characteristic structural and spectroscopic changes. researchgate.net Similarly, studies on zinc-acetylene complexes have revealed that coordination can vary between η² and η¹, with the latter being a gateway to subsequent reactions and even nascent polymerization. epa.gov

"Non-innocent" ligands are those that can actively participate in the redox chemistry of a complex, making the assignment of a formal oxidation state to the metal center ambiguous. iucr.org These ligands can act as electron reservoirs, accepting or donating electrons during a reaction, which allows the metal to remain in a stable oxidation state while facilitating multi-electron transformations. acs.org

In the context of metal-alkyne complexes, non-innocent ligands can profoundly influence reactivity. For example, a nickel(II) complex with a redox-active o-aminophenol ligand was shown to catalyze the homocoupling of phenylacetylene (B144264) without the need for an external reducing agent. rsc.org The ligand itself acts as the electron sink and source, facilitating the catalytic cycle. rsc.orgacs.org Similarly, zirconium complexes supported by a non-innocent anthracene-based ligand can leverage the ligand's redox activity to promote the oxidative coupling of alkynes. nih.gov The anthracene (B1667546) moiety can be reversibly reduced and oxidized, storing and releasing electrons as needed for the transformation. nih.gov This strategy expands the reactivity scope of metals like Zr(IV), which are not typically associated with redox-driven catalysis. nih.gov

The use of non-innocent ligands offers a powerful tool for designing catalytic systems, enabling reactions that might otherwise be challenging by providing an alternative pathway for electron transfer. iucr.orgacs.org

Structural Analysis of Organometallic Bis(aryl)acetylene Complexes by X-ray Crystallography

For example, the crystal structures of Cp*₂Ti(η²-Ph₂PC₂PPh₂) and (rac-ebthi)Zr(η²-Ph₂PC₂PPh₂) confirmed the mononuclear, η²-coordination of the bis(diphenylphosphino)acetylene ligand. nih.gov In contrast, the structure of [Cp₂Zr(η²-Ph₂PC₂PPh₂)]₂ revealed a dimeric arrangement with the alkyne ligand bridging the two zirconium centers. nih.gov The solid-state structure of a highly strained four-membered heterometallacycle of a group 4 metal was also confirmed through X-ray diffraction. nih.gov

Furthermore, X-ray crystallography has been used to characterize the products of reactions involving these complexes. In one instance, the reaction of a titanium-alkyne complex with a Ni(0) complex led to C-P bond cleavage, and the resulting dinuclear nickel complex, [(Cy₃P)Ni(μ-PPh₂)]₂, was structurally characterized. nih.gov The technique has also been applied to a wide array of other organometallic complexes, including those with ketenyl, dihydrogen, and various heterocyclic ligands, providing fundamental insights into their structure and bonding. researchgate.netresearchgate.net

Catalytic Implications of Bis(4-ethylphenyl)acetylene Coordination in Organic Transformations

The coordination of this compound and related alkynes to transition metals is not merely a structural curiosity; it is the foundation for a wide range of catalytic applications in organic synthesis. numberanalytics.com The activation of the alkyne upon coordination renders it susceptible to participation in various bond-forming reactions. researchgate.net

Metal-alkyne complexes are key intermediates in several important catalytic processes:

Hydrogenation: The semi-hydrogenation of alkynes to alkenes, a crucial transformation in both industrial and fine chemical synthesis, proceeds through the formation of metal-alkyne intermediates. numberanalytics.comwikipedia.org

Polymerization and Cyclization: Alkyne ligands can be polymerized to form materials with interesting electronic and optical properties, or they can undergo cyclization reactions to form complex ring systems. numberanalytics.com Transition metal catalysts, including those from Group 4, are often employed for these transformations. numberanalytics.comuwindsor.ca For example, zirconocene complexes can catalyze the coupling of alkynes. d-nb.info

Coupling Reactions: Group 4 metallocene-alkyne complexes can react with other unsaturated molecules like isonitriles, leading to C-C and C-N bond formation and the generation of nitrogen-containing heterocycles. chemistryviews.org The specific outcome of these reactions is highly dependent on the metal, the ligands, and the reaction conditions. chemistryviews.org

Hydroamination and Carboamination: Zirconocene-imido complexes, formed from the reaction of zirconocene precursors with amines, can catalyze the addition of amines (hydroamination) or imines (carboamination) across the C≡C bond of alkynes. nih.gov

While specific catalytic studies focusing solely on this compound are not extensively detailed in the provided search results, the principles derived from analogous systems are directly applicable. The ethylphenyl substituents would influence the steric and electronic properties of the resulting complexes, thereby modulating their catalytic activity and selectivity in the aforementioned transformations. numberanalytics.com The bifunctionality of metal and support has also been shown to be crucial in reactions like acetylene hydrochlorination, where the metal activates one reactant and the support activates the alkyne. nih.gov

Polymerization Chemistry of Bis 4 Ethylphenyl Acetylene and Acetylenic Monomers

Fundamental Polymerization Mechanisms and Kinetics of Substituted Acetylenes

The polymerization of substituted acetylenes can proceed through two primary mechanistic pathways: insertion polymerization and metathesis polymerization. mdpi.comresearchgate.net

Insertion Mechanism: This mechanism is analogous to Ziegler-Natta polymerization. mdpi.comresearchgate.net It involves the initial coordination of the acetylene (B1199291) monomer to the metal center of the catalyst. Subsequently, the alkyne inserts into a metal-carbon bond in a cis-fashion. This process repeats, with the free coordination site on the metal allowing for the sequential addition of monomer units, ultimately constructing a cis-polyene backbone. mdpi.com Rhodium-catalyzed polymerizations of monosubstituted arylacetylenes, for instance, are proposed to proceed via a cis-2,1-insertion of the alkyne into a rhodium-carbon bond. mdpi.com

Metathesis Mechanism: First described for olefin metathesis, this mechanism was later extended to acetylene polymerization. mdpi.com It commences with the side-on coordination of the alkyyene to a metal carbenoid. The resulting metallacyclobutene intermediate then undergoes rearrangement to form a new metal carbenoid, allowing for the continuous insertion of additional monomer units. mdpi.com The metathesis mechanism typically leads to the formation of trans-polyacetylenes. researchgate.net

The kinetics of these polymerization reactions are influenced by several factors, including the nature of the monomer, the catalyst system employed, and the reaction conditions. For instance, in the polymerization of phenylacetylene (B144264) derivatives catalyzed by certain rhodium complexes, an electron-withdrawing substituent in the para position leads to a faster polymerization rate compared to an electron-donating substituent. unizar.es In some systems, a linear relationship between monomer conversion and the molecular weight of the resulting polymer has been observed, which is a characteristic of a living polymerization. mdpi.com

Catalyst Systems for Polyacetylene Synthesis: Ziegler-Natta and Metathesis Catalysis

A variety of catalyst systems have been developed for the synthesis of polyacetylenes, with Ziegler-Natta and metathesis catalysts being among the most prominent.

Ziegler-Natta Catalysts: These are typically multi-component systems, often based on a combination of a transition metal compound (from Groups IV-VIII) and an organometallic compound of a Group I-III metal. wikipedia.org A classic example is the combination of a titanium compound like titanium(IV) butoxide (Ti(OBu)₄) with an organoaluminum compound such as triethylaluminum (B1256330) (Al(C₂H₅)₃). wikipedia.orgiosrjournals.org These catalysts are highly selective and can be used to produce highly crystalline, linear polyacetylene. wikipedia.orgiosrjournals.org The properties of the resulting polymer can be controlled by adjusting the reaction temperature and catalyst loading. wikipedia.org For instance, polymerization of acetylene with a Ziegler-Natta catalyst below -78 °C predominantly yields the cis-isomer, while temperatures above 150 °C favor the trans-isomer. wikipedia.org

Metathesis Catalysts: Transition metal complexes, particularly those of tungsten (W), molybdenum (Mo), niobium (Nb), and tantalum (Ta), are effective for the metathesis polymerization of substituted acetylenes. capes.gov.brwiley-vch.de Early transition metal catalysts, such as those based on WCl₆ and MoCl₅, were initially used but often led to insoluble or oligomeric products, especially with functionalized acetylenes. wiley-vch.deresearchgate.net More recently, well-defined ruthenium carbene catalysts, like Grubbs catalysts, have been successfully employed for the ring-opening metathesis polymerization (ROMP) of cyclooctatetraene (B1213319) to produce polyacetylene. caltech.edunih.gov These late transition metal catalysts often exhibit greater tolerance to air, moisture, and various functional groups. caltech.edunih.gov

The choice of catalyst system is crucial as it influences key polymer characteristics such as molecular weight, polydispersity, and stereoregularity. mdpi.comresearchgate.net

Application of Rhodium-Based Catalysts in Acetylene Polymerization

Rhodium-based catalysts have emerged as a particularly versatile and effective class of catalysts for the polymerization of substituted acetylenes, especially phenylacetylene derivatives. mdpi.comunizar.es These catalysts are known for their high activity and remarkable tolerance to a wide range of functional groups, including nucleophilic amines and hydroxyl groups, which significantly broadens the scope of accessible functionalized polyacetylenes. mdpi.comwiley-vch.de

A common type of rhodium catalyst used for this purpose is a rhodium(I) complex containing a diene ligand, such as norbornadiene (nbd) or cyclooctadiene (cod). ias.ac.in For example, complexes like [Rh(nbd)Cl]₂ and zwitterionic rhodium complexes have been successfully employed. mdpi.comkyoto-u.ac.jp The activity of these catalysts can be significantly enhanced by the introduction of strongly π-acidic diene ligands like tetrafluorobenzobarrelene (tfb). tcu.ac.jpacs.org

The polymerization mechanism with these rhodium catalysts is generally believed to proceed via an insertion mechanism, leading to the formation of highly stereoregular cis-transoidal polyacetylenes. mdpi.comunizar.es The use of specific rhodium complexes, sometimes in combination with co-catalysts like amines or organolithium compounds, has enabled the development of living polymerization systems. mdpi.comias.ac.inacs.org These living polymerizations offer precise control over the molecular weight and allow for the synthesis of well-defined block copolymers. cmu.edu For instance, a ternary catalyst system composed of [(tfb)RhCl]₂, Ph₂C=C(Ph)Li, and Ph₃P has been shown to mediate the living polymerization of phenylacetylene with nearly 100% initiation efficiency, yielding polymers with high molecular weights and very narrow molecular weight distributions. ias.ac.inacs.org

Controlled Polymerization Techniques for Tailoring Molecular Weight and Polymer Microstructure

Controlled polymerization techniques are essential for synthesizing polyacetylenes with specific molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined microstructures. Living polymerization, a type of controlled polymerization, is characterized by the absence of chain termination and transfer reactions, allowing polymer chains to grow at a constant rate. mdpi.com

For substituted acetylenes, living polymerization has been successfully achieved using various catalyst systems, particularly those based on rhodium and molybdenum. mdpi.commetu.edu.tr

Rhodium-Based Systems: Several rhodium(I) complexes have been developed for the living polymerization of phenylacetylenes. mdpi.com A key breakthrough was the development of a catalyst system by Noyori and coworkers, which utilized a rhodium complex in the presence of an amine co-catalyst like 4-(dimethylamino)pyridine (DMAP). mdpi.comkyoto-u.ac.jpcmu.edu This system allowed for the synthesis of poly(phenylacetylene)s with controlled molecular weights and low PDIs. cmu.edu Further research led to the development of well-defined vinyl rhodium and alkynyl rhodium complexes that also act as efficient initiators for living polymerization. mdpi.comcmu.edu These catalysts enable the molecular weight of the polymer to be controlled by the initial monomer-to-catalyst ratio. mdpi.comcmu.edu

Molybdenum-Based Systems: Ternary catalyst systems based on molybdenum oxychloride (MoOCl₄) have also been shown to facilitate the living polymerization of certain substituted acetylenes. metu.edu.tr

The ability to control the polymerization process allows for the synthesis of polymers with tailored properties. For example, by controlling the molecular weight, the processability and mechanical properties of the resulting polymer can be fine-tuned. Furthermore, control over the polymer microstructure, specifically the cis/trans geometry of the double bonds in the polyene backbone, is crucial as it significantly impacts the polymer's electronic and optical properties. wikipedia.org The choice of catalyst and reaction conditions plays a pivotal role in determining the stereoregularity of the polymer. mdpi.comresearchgate.net For instance, rhodium catalysts typically yield highly cis-transoidal poly(phenylacetylene)s. unizar.es

Radiation-Induced Polymerization of Acetylene Organogelators

Radiation-induced polymerization offers a unique, catalyst-free method for the synthesis of polyacetylenes, particularly within self-assembled structures like organogels. wikipedia.orgmdpi.com This technique utilizes high-energy radiation, such as gamma (γ)-rays or ultraviolet (UV) light, to initiate the polymerization of monomer units. wikipedia.orgresearchgate.net

In the context of acetylene organogelators, the monomers self-assemble into a three-dimensional network that gels a solvent. mdpi.com The subsequent irradiation of this gel can lead to the polymerization of the acetylene functionalities, effectively "locking in" the supramolecular architecture of the gel. mdpi.com This process can result in the formation of a crosslinked polymer network that retains the morphology of the original gel. mdpi.com

Key aspects of radiation-induced polymerization of acetylene organogelators include:

Initiation: High-energy radiation generates reactive species (radicals or ions) from the monomer or solvent molecules, which then initiate the polymerization chain reaction. ichtj.waw.plnih.gov In some cases, a photoinitiator like benzophenone (B1666685) may be used for UV-induced polymerization. mdpi.com

Topochemical Polymerization: If the acetylene monomers are favorably aligned within the gel network, the polymerization can proceed in a topochemical fashion, meaning the reaction occurs with minimal disruption of the crystal lattice or self-assembled structure. metu.edu.tr

Stabilization of the Gel Network: The covalent bonds formed during polymerization significantly enhance the thermal and mechanical stability of the gel structure. mdpi.com

Solvent Immobilization: The resulting polymeric material can effectively immobilize the solvent within its crosslinked network through swelling. mdpi.com

This method has been explored for various acetylene-containing compounds, demonstrating the potential to create novel polymeric materials with controlled morphologies based on the self-assembly of the monomeric precursors. mdpi.com While γ-radiation offers the advantage of not requiring an initiator, UV irradiation is another common technique. wikipedia.orgmdpi.com It has been noted that for some systems, polymerization can be induced by γ-rays, UV light, or even thermally. metu.edu.trmdpi.com

Effects of Monomer Structure and Isomerism on Polymer Conformation and Properties

The structure of the acetylenic monomer, including the nature of its substituents and their isomeric arrangement, exerts a profound influence on the conformation and properties of the resulting polyacetylene.

Influence of Substituents: The size and electronic nature of the substituents on the acetylene monomer play a critical role in determining the polymer's properties. mdpi.comresearchgate.net

Solubility and Processability: The introduction of bulky or flexible side groups can significantly improve the solubility and processability of the polymer, which is a major challenge for unsubstituted polyacetylene due to its rigid and intractable nature. mdpi.comresearchgate.net For example, poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] is known for its good solubility in organic solvents and excellent film-forming ability. researchgate.net

Conformation: Bulky substituents can force the polymer backbone to adopt a specific conformation, such as a helical structure. researchgate.net Chiral substituents can lead to the formation of polymers with a preferred helical screw sense (helix-sense-selective polymerization). researchgate.net

Electronic Properties: The electronic properties of the substituents can modulate the electronic structure of the conjugated polymer backbone. Electron-donating or electron-withdrawing groups can influence the polymer's conductivity, optical absorption, and emission characteristics. unizar.es

Influence of Isomerism: Polyacetylene can exist as two geometric isomers: cis and trans. wikipedia.org

Synthesis and Stability: The ratio of cis to trans isomers can often be controlled by the polymerization temperature. wikipedia.org The cis form is generally obtained at lower temperatures, while higher temperatures favor the more thermodynamically stable trans isomer. wikipedia.org

Properties: The two isomers exhibit distinct properties. cis-Polyacetylene is typically a flexible, coppery-colored film, whereas trans-polyacetylene is a more brittle, silvery film. wikipedia.org Upon doping, cis-polyacetylene has been shown to achieve higher electrical conductivity than its trans counterpart. wikipedia.org

The conformation of the polymer chain, which is dictated by the monomer structure, also has a significant impact on its properties. For instance, the degree of π-electron delocalization along the polymer backbone, which is crucial for its conducting properties, is highly dependent on the planarity of the chain. researchgate.net Steric hindrance between bulky side groups can cause twisting of the main chain, affecting the extent of conjugation. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of bis(4-ethylphenyl)acetylene. Both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the ethyl and phenyl protons. The ethyl group protons appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a characteristic pattern arising from spin-spin coupling. oup.comrsc.org The aromatic protons on the phenyl rings usually appear as a set of doublets, reflecting their positions on the substituted benzene (B151609) ring. oup.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals include those for the acetylenic carbons, which are characteristically found in a specific region of the spectrum. researchgate.net The carbon atoms of the ethyl group (methyl and methylene) and the distinct carbons of the phenyl ring (including the carbon attached to the acetylene (B1199291) and the carbon attached to the ethyl group) also show unique chemical shifts. oup.comnih.gov

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| This compound | 1.24 (t, 6H), 2.67 (q, 4H), 7.15 (d, 4H), 7.42 (d, 4H) oup.com | 15.5, 28.9, 88.7, 120.4, 127.9, 131.5, 144.2 rsc.org |

| Diphenylacetylene (B1204595) | 7.30-7.40 (m, 6H), 7.48-7.58 (m, 4H) oup.com | 89.3, 123.2, 128.2, 128.3, 131.6 oup.com |

| Bis(4-methylphenyl)acetylene | 2.30 (s, 6H), 7.00 (d, 4H), 7.30 (d, 4H) nih.gov | 21.5, 88.8, 120.3, 129.1, 131.4, 138.2 oup.com |

Note: NMR data can vary slightly depending on the solvent and spectrometer frequency.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. This technique provides an exact mass measurement, distinguishing the compound from others with the same nominal mass. oup.comrsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing how the molecule breaks apart under ionization. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A key feature is the C≡C stretching vibration of the acetylene group, although this can be weak or absent in symmetrically substituted acetylenes due to a lack of change in the dipole moment. kpi.ua Other significant bands include C-H stretching from the aromatic rings and ethyl groups, and C=C stretching vibrations within the phenyl rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the C≡C triple bond stretch in symmetrical molecules like this compound, as this vibration often results in a strong Raman signal. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence for Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum reveals the electronic transitions within the molecule. The extended π-conjugated system of this compound results in absorption bands in the UV region. acs.org The position and intensity of these bands are characteristic of the chromophore.

Photoluminescence (PL) Spectroscopy: Photoluminescence spectroscopy investigates the light emitted by the molecule after it has absorbed light. Some diarylacetylenes exhibit fluorescence, and the emission spectrum can provide information about the energy of the excited state and the efficiency of light emission. researchgate.netrsc.org The photophysical properties can be influenced by the molecular structure and the surrounding environment. acs.org

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal XRD: When a suitable single crystal of this compound can be grown, single-crystal XRD provides precise bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.comeurjchem.com This technique offers a definitive structural determination in the solid phase.

Powder XRD: Powder XRD is used to analyze polycrystalline samples. It provides information about the crystal structure, phase purity, and crystallite size of the bulk material. eurjchem.com

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymer Research

While TGA and DSC are primarily used to characterize the thermal properties of materials, they are particularly relevant in the context of polymers derived from or incorporating this compound units.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. In polymer research, it is used to assess thermal stability and decomposition behavior. kpi.uaosti.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization behavior of polymers. osti.govmdpi.comresearchgate.net

Advanced Spectroscopic Methods for Conformational Analysis and Intermolecular Interactions

Beyond the standard techniques, more advanced methods can be used to probe the finer details of the structure and behavior of this compound. These methods can provide information on the molecule's preferred shape (conformation) and how molecules interact with each other in the solid state or in solution. rsc.orgmdpi.com Hirshfeld surface analysis, for instance, can be used to visualize and quantify intermolecular interactions in crystal structures. eurjchem.com

Computational Chemistry and Theoretical Investigations of Bis 4 Ethylphenyl Acetylene

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and geometric parameters of molecular systems. aps.org For Bis(4-ethylphenyl)acetylene, DFT calculations, typically using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are used to determine the most stable conformation of the molecule through geometry optimization. clinicsearchonline.orgnih.gov This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

The optimized geometry provides fundamental information about the molecule's three-dimensional shape. For instance, it can confirm the linearity of the central acetylene (B1199291) C≡C bond and the planarity of the phenyl rings.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations of similar diphenylacetylene (B1204595) structures. Actual values may vary based on the specific functional and basis set used.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length (Å) | C≡C (acetylenic) | ~1.21 Å |

| C-C (acetylenic-phenyl) | ~1.43 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-C (ethyl) | ~1.54 Å | |

| Bond Angle (°) | Phenyl-C≡C | ~179.9° |

| C-C-H (ethyl) | ~109.5° | |

| Dihedral Angle (°) | Phenyl-C≡C-C-Phenyl | ~0° or 90° (depending on rotational barrier) |

Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. clinicsearchonline.orgresearchgate.net The computed vibrational modes can be assigned to specific molecular motions, such as C-H stretches in the aromatic rings and ethyl groups, and the characteristic C≡C triple bond stretch. nih.gov The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For molecules like this compound, theoretical studies can predict pathways for reactions such as electrophilic additions to the acetylene bond or substitution reactions on the phenyl rings.

Using DFT, the geometries of reactants, products, and intermediates are optimized. Transition state (TS) structures, which represent the highest energy point along a reaction coordinate, are located using specialized algorithms. The activation energy (Ea) for a reaction is then calculated as the energy difference between the transition state and the reactants. This information is crucial for understanding the feasibility and kinetics of a proposed reaction. For instance, theoretical studies on the reactions of radicals with acetylene have successfully predicted reaction kinetics and product formation pathways. researchgate.netnih.gov While specific studies on this compound are not prevalent, the established methodologies are fully applicable to investigate its reactivity.

Molecular Orbital Analysis: HOMO-LUMO Gap and Prediction of Electronic Properties

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. DFT calculations provide detailed information on the energies and spatial distributions of these orbitals.

For this compound, the HOMO is expected to be a π-orbital delocalized across the entire conjugated system of the phenyl rings and the acetylene linker. The LUMO is similarly expected to be a delocalized π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally indicates high chemical reactivity, low kinetic stability, and easier electronic excitation. researchgate.net The HOMO-LUMO gap for conjugated systems like diphenylacetylene has been calculated to be around 3.3-3.4 eV. materials.international

The energies of these orbitals are also used to calculate various quantum chemical descriptors that predict reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Table 2: Representative Frontier Orbital Energies and Quantum Descriptors Note: Values are illustrative for a π-conjugated system similar to this compound.

| Parameter | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -5.81 |

| LUMO Energy | ELUMO | -1.76 |

| HOMO-LUMO Gap | ΔE | 4.05 |

| Chemical Hardness | η | 2.03 |

| Electronegativity | χ | 3.79 |

| Electrophilicity Index | ω | 3.53 |

Quantum Chemical Characterization of Non-Covalent Interactions (e.g., CH/π interactions)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly and crystal packing of organic molecules. rsc.orgmdpi.com For this compound, several types of NCIs are expected, including π-π stacking between phenyl rings and CH/π interactions, where C-H bonds from the ethyl groups or phenyl rings interact with the π-electron clouds of adjacent molecules. nih.govrsc.org

Quantum chemical methods can characterize and quantify these weak interactions. The Quantum Theory of Atoms in Molecules (AIM) can identify bond critical points (BCPs) between interacting atoms, providing evidence for interactions like hydrogen bonds. mdpi.com Reduced Density Gradient (RDG) analysis is another tool used to visualize and identify the location and nature of non-covalent interactions in real space. These computational approaches are essential for understanding how individual molecules of this compound would arrange themselves in the solid state.

Prediction and Elucidation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems often exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). materials.internationalanalis.com.my

This compound possesses a symmetrical D-π-D (donor-π-donor) structure, where the electron-donating ethylphenyl groups are connected by a π-conjugated acetylene bridge. This architecture can lead to a significant NLO response. Time-dependent DFT (TD-DFT) calculations are performed to compute the frequency-dependent polarizabilities and hyperpolarizabilities, which are key indicators of a material's ability to generate second-harmonic and third-harmonic light. materials.international

Table 3: Illustrative Calculated NLO Properties Note: These values are hypothetical and serve to illustrate the type of data generated from NLO computations.

| Property | Symbol | Representative Unit |

| Static Polarizability | αtot | 10-24 esu |

| First Hyperpolarizability | βtot | 10-30 esu |

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized picture of chemical bonding. wisc.eduresearchgate.net It provides information on Lewis-like bonding elements, such as lone pairs and directed bonds.

For this compound, NBO analysis is used to:

Calculate Natural Atomic Charges: This determines the electron distribution across the molecule, identifying which atoms are electron-rich or electron-poor.

Analyze Hyperconjugative Interactions: It quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, it can reveal interactions between the π-orbitals of the phenyl rings and the σ*-orbitals of the C-H bonds in the ethyl groups. researchgate.net

Computational Approaches to Solvent Effects on Electronic and Energetic Properties

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational methods can model these solvent effects to provide more realistic predictions. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM).

In the PCM method, the solvent is treated as a continuous dielectric medium rather than as individual molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. Using DFT in conjunction with PCM allows for the prediction of:

Changes in molecular geometry and vibrational frequencies in solution.

Solvatochromic shifts in electronic absorption spectra (e.g., UV-Vis spectra), which are changes in absorption wavelength due to the solvent. ju-journal.org

Relative stabilities of different conformers or isomers in various solvents.

These calculations are vital for comparing theoretical predictions with experimental data, which are often obtained in solution.

Reactivity and Reaction Mechanisms of Bis 4 Ethylphenyl Acetylene Derivatives

Electrophilic Cyclization Reactions of Acetylene (B1199291) Derivatives

Electrophilic cyclization reactions are a powerful tool for the synthesis of complex polycyclic aromatic hydrocarbons and heterocyclic systems from acetylene derivatives. nih.govopenreadings.eu In the case of diarylacetylenes like bis(4-ethylphenyl)acetylene, these reactions can be initiated by an electrophilic attack on the electron-rich triple bond or the adjacent aromatic rings, leading to the formation of new ring structures.

A notable example of this type of transformation is the oxidative cyclization of bis(biaryl)acetylenes to form dibenzo[g,p]chrysene (B91316) skeletons. mit.edu This reaction is typically promoted by a strong oxidant, which facilitates a 6-endo mode cyclization. The process is thought to involve a one-electron oxidation of the acetylene moiety or one of the biaryl systems, generating a radical cation intermediate. This intermediate then undergoes a cascade of cyclization steps to yield the final fused aromatic product. While the specific cyclization of this compound is not detailed, the reaction of analogous bis(biaryl)acetylenes provides a clear model for its potential reactivity. The choice of oxidant is crucial for the success of the reaction, with different reagents affording varying yields of the cyclized product. mit.edu

Table 1: Oxidative Cyclization of a Bis(biaryl)acetylene Derivative (1a) to Dibenzo[g,p]chrysene (2a)

| Oxidant | Yield of 2a (%) |

|---|---|

| SbCl₅ | 73 |

| NOSbF₆ | 50 |

| FeCl₃ | 21 |

Data sourced from research on bis(biaryl)acetylene derivatives, serving as a model for this compound reactivity. mit.edu

Furthermore, electrophile-initiated cyclizations are widely used in the synthesis of heterocyclic compounds. openreadings.eu For instance, the reaction of ortho-functionalized diarylacetylenes with electrophiles like iodine can trigger a cyclization cascade to produce functionalized enediynes fused to heterocyclic cores such as benzofuran (B130515) or indole. nih.gov This methodology highlights the versatility of the acetylene group as a linchpin in constructing complex molecular architectures.

Carbene Transfer Reactions with Aryl-Substituted Alkynes: Experimental and Theoretical Insights

Carbene transfer reactions represent a fundamental transformation in organic synthesis, allowing for the construction of highly strained three-membered rings and the formation of new C-H and C-C bonds. nih.govnih.gov When aryl-substituted alkynes, such as this compound, are subjected to these reactions, the primary outcome is typically the formation of cyclopropene (B1174273) derivatives. These reactions are most often catalyzed by transition metals, particularly copper, rhodium, and iridium complexes. nih.govrsc.org

The reaction involves the metal-catalyzed decomposition of a diazo compound, which generates a transient metal-carbene intermediate. This electrophilic carbene species is then transferred to the nucleophilic alkyne triple bond. For example, the copper-catalyzed reaction of phenylacetylene (B144264) with ethyl diazoacetate (EDA) leads to cyclopropenation. rsc.org

Theoretical studies, often employing density functional theory (DFT), have provided significant insights into the mechanism of these reactions. nih.govresearchgate.net For the Cu(I)-catalyzed cross-coupling of terminal alkynes with N-tosylhydrazones (a carbene precursor), calculations suggest a pathway involving the direct nucleophilic attack of the alkyne on the copper-carbene intermediate. nih.gov This step is often the rate-determining and selectivity-determining step in the catalytic cycle. nih.govresearchgate.net Computational models also help to explain how the steric and electronic properties of the ligands on the metal catalyst influence the efficiency and selectivity of the carbene transfer. nih.gov

Table 2: Catalysts in Carbene Transfer Reactions with Alkynes

| Catalyst System | Carbene Precursor | Alkyne Substrate | Product Type |

|---|---|---|---|

| Metalloporphyrins (M = Fe, Ru, Ir) | Diazoesters | Alkenes/Alkynes | Cyclopropanes/Cyclopropenes |

| Polystyrene-linked tris(triazolyl)methane-copper(I) | Ethyl Diazoacetate (EDA) | Phenylacetylene | Cyclopropene derivative |

| Engineered Cytochrome P450 enzymes | Azaserine | Styrene | Cyclopropane derivative |

This table summarizes general findings in carbene transfer chemistry, applicable to aryl-substituted alkynes. nih.govnih.govrsc.org

Selective Cleavage Reactions of the Triple Bond in Functionalized Arylacetylenes

While the carbon-carbon triple bond in arylacetylenes is strong, it can undergo selective cleavage under specific reaction conditions. wikipedia.org These cleavage reactions are valuable for transforming the alkyne moiety into other functional groups, effectively using the acetylene as a synthetic linchpin that can be broken apart when no longer needed.

One of the most common triple bond cleavage reactions is oxidative cleavage. Powerful oxidizing agents, such as potassium permanganate (B83412) or ozone, can break the triple bond to yield a pair of carboxylic acids. wikipedia.org In the case of a symmetrical diarylacetylene like this compound, this reaction would produce two equivalents of the corresponding benzoic acid derivative (4-ethylbenzoic acid).

More recently, novel methods have been developed for the cleavage of the C≡C bond under milder and more selective conditions. For example, a transition-metal-free reaction has been reported for the conversion of terminal arylacetylenes into arylnitriles. x-mol.com This transformation involves the cleavage of the triple bond and the incorporation of a nitrogen atom. Although this specific method applies to terminal alkynes, it demonstrates the ongoing development of strategies to selectively break this robust functional group. Transition metal-mediated C-C bond cleavage, in general, is a growing field that enables unique retrosynthetic disconnections in complex molecule synthesis. nih.govorganic-chemistry.org

Electron Transfer Processes and Redox Transformations in Acetylene Chemistry

The π-system of diarylacetylenes makes them susceptible to electron transfer processes, allowing them to act as either electron donors (undergoing oxidation) or electron acceptors (undergoing reduction). These redox transformations are central to many of the reactions discussed previously and can be initiated chemically, electrochemically, or photochemically. rsc.org

Oxidative transformations are exemplified by the electrophilic cyclization reactions initiated by one-electron oxidants like SbCl₅ or FeCl₃. mit.edu In these processes, the diarylacetylene is oxidized to a radical cation. The stability and subsequent reaction pathway of this intermediate are heavily influenced by the substituents on the aromatic rings.

Reductive processes can also be employed. For instance, the reduction of the triple bond can lead to the corresponding alkene or alkane. The stereochemical outcome of the reduction to the alkene (cis or trans) can often be controlled by the choice of catalyst and reaction conditions (e.g., Lindlar's catalyst for cis-alkenes or sodium in liquid ammonia (B1221849) for trans-alkenes).

Photoredox catalysis offers a modern approach to initiating electron transfer. rsc.org By using a photosensitizer that becomes a strong oxidant or reductant upon excitation with visible light, single-electron transfer to or from the acetylene substrate can be achieved under mild conditions, opening up novel reaction pathways.

Influence of Substituents on Reaction Pathways and Regioselectivity

The nature and position of substituents on the aryl rings of diarylacetylene derivatives have a profound impact on their reactivity, reaction pathways, and the selectivity of the products formed. wikipedia.orgstudy.com The ethyl groups in this compound, being electron-donating groups (EDGs), influence its chemical behavior in several key ways.

Influence on Electrophilic Reactions: The electron-donating nature of the ethyl groups increases the electron density of both the aromatic rings and the acetylene triple bond. This enhanced nucleophilicity makes the molecule more reactive towards electrophiles. In electrophilic cyclization reactions, these activating groups can stabilize the cationic intermediates formed during the reaction, thereby facilitating the cyclization process and potentially increasing reaction rates and yields. mit.edu

Influence on Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. quora.commasterorganicchemistry.com If an unsymmetrical diarylacetylene were used (e.g., (4-ethylphenyl)(4-nitrophenyl)acetylene), the substituents would direct the regiochemical outcome of addition reactions. An electrophile would preferentially attack the more electron-rich side of the triple bond (the side attached to the ethyl-substituted ring), while a nucleophile would favor the more electron-poor side (attached to the nitro-substituted ring).

Influence on Redox Potential: Electron-donating groups like the ethyl substituent lower the oxidation potential of the molecule, making it easier to oxidize. Conversely, electron-withdrawing groups (EWGs) would make the molecule easier to reduce. This tuning of the redox properties is crucial in electron transfer-initiated reactions. mit.edu

Table 3: Predicted Influence of Substituents on Diarylacetylene Reactivity

| Substituent Type on Aryl Ring | Effect on Reactivity | Predicted Impact on Reaction Type |

|---|---|---|

| Electron-Donating Group (EDG) (e.g., -CH₂CH₃, -OCH₃) | Increases electron density, stabilizes positive charges. | - Accelerates electrophilic addition/cyclization.- Lowers oxidation potential. |

Supramolecular Chemistry and Self Assembly Applications

Design Principles for Supramolecular Assemblies Utilizing Bis(4-ethylphenyl)acetylene Moieties

The design of supramolecular assemblies using this compound moieties is governed by several key principles that leverage the molecule's intrinsic structural and electronic properties. The primary feature is the linear, rod-like shape conferred by the central acetylene (B1199291) linker, which predisposes the molecule to act as a rigid spacer or strut in larger constructions.

Key design principles include:

Directional Bonding and Geometry: When incorporated into ligands for coordination-driven self-assembly, the acetylene unit ensures a linear arrangement of coordination vectors. For instance, if coordinating groups like pyridyls were attached to the phenyl rings, the resulting ligand would strongly favor the formation of architectures with sharp, well-defined angles, such as molecular squares or polygons.

Steric and Electronic Influence of Substituents: The ethyl groups at the 4-positions are critical. They enhance solubility in organic solvents compared to the unsubstituted parent compound, which is vital for solution-phase self-assembly processes. Furthermore, these terminal groups can influence the stacking and intermolecular arrangement within an assembly. Steric interactions between substituents on adjacent ligands can dictate the self-selection process, leading to the formation of a single, preferred isomer out of many statistical possibilities in complex assemblies.

Intermolecular Interactions: The assembly process is driven by a combination of non-covalent forces. While the this compound core itself is largely governed by van der Waals forces and potential π-π stacking interactions, it is typically functionalized with stronger interacting groups (e.g., hydrogen-bonding moieties or metal-coordinating sites) to guide the self-assembly process with greater fidelity. The interplay between the rigidity of the acetylene core and the flexibility of functional groups is a key design consideration.

Formation of Coordination Cages and Metal-Organic Frameworks (MOFs) with Acetylene Linkers

The geometry and rigidity of linkers like this compound are fundamental to the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and discrete coordination cages. The geometry and connectivity of the organic linker directly dictate the topology and structure of the final framework.

In this context, this compound can be derivatized with coordinating groups (e.g., carboxylates, pyridyls, or nitriles) at its termini to serve as a linear, ditopic linker. The precise length of this linker—defined by the acetylene bond and two phenyl rings—allows for systematic control over the pore size and internal volume of the resulting MOF. Adjustments in linker length and the nature of the terminal functional groups can tune the framework's properties for targeted applications like gas storage or catalysis.

For coordination cages, which are discrete, hollow supramolecular structures, linear diarylacetylene-based ligands are used to span the edges of polyhedra. When combined with metal ions that provide the vertices (e.g., Pd(II) or Pt(II) with 90° coordination angles), these linkers can drive the self-assembly of well-defined three-dimensional structures. The internal cavity of such a cage can be tailored by the linker's length and can be used to encapsulate guest molecules.

Table 1: Representative Metal Centers and Linker Types for Supramolecular Architectures

| Metal Center/SBU | Typical Coordination Geometry | Linker Type | Resulting Architecture |

|---|---|---|---|

| Pd(II), Pt(II) | Square Planar (90° angles) | Ditopic Pyridyl | Molecular Squares, Cages |

| Zn₄O | Tetrahedral | Ditopic Carboxylate | 3D MOF (e.g., MOF-5 type) |

| Cu₂(CO₂)₄ | Square (Paddlewheel) | Ditopic Carboxylate | 2D or 3D MOFs |

Molecular Recognition and Encapsulation Phenomena in Self-Assembled Systems

Self-assembled architectures derived from this compound-based linkers can possess internal cavities capable of encapsulating guest molecules. This host-guest chemistry is central to applications in sensing, separations, and catalysis. The recognition process is governed by the principle of complementarity between the host cavity and the guest molecule.

Key factors influencing molecular recognition include:

Size and Shape Complementarity: The rigid nature of the acetylene linker creates a well-defined cavity. A potential host cage constructed with this linker would preferentially bind guests that match the size and shape of its interior.

Chemical Complementarity: The internal surface of a host cage is lined with the inward-facing C-H groups of the phenyl rings, creating a hydrophobic and electron-rich environment. This allows for the binding of neutral organic guests through hydrophobic interactions and CH-π bonds.

Thermodynamics of Binding: Guest encapsulation is an equilibrium process. In aqueous media, the hydrophobic effect is often the dominant driving force for binding, leading to very high association constants (up to 10⁸ M⁻¹) for suitable guests inside coordination cages.

The ability to encapsulate molecules can stabilize reactive species, catalyze reactions by concentrating reactants within the cavity, or serve as a basis for controlled release systems.

Self-Assembly of Polyacetylenes and Other Acetylene-Based Architectures

Beyond discrete assemblies, acetylene-containing monomers can undergo polymerization to form conjugated polymers with unique optoelectronic properties. Diethynylarene monomers, a class that includes derivatives of this compound, can be polymerized through various methods, including thermal or catalyst-induced processes. The polymerization can proceed through one or both of the acetylene bonds, potentially leading to cross-linked networks.

The self-assembly of these resulting polymers is crucial for their function. Poly(phenylacetylene)s, for example, are known to adopt helical conformations in solution, driven by intramolecular steric interactions. These helical structures can then self-assemble into higher-order aggregates like nanofibers. This hierarchical self-assembly, from the molecular conformation to the macroscopic morphology, is essential for creating well-ordered thin films for applications in organic electronics. The ethylphenyl groups would influence the packing and solubility of such polymers, making them more processable than unsubstituted analogues.

Pathway Control and Kinetic Trapping in Metallosupramolecular Polymerization

The self-assembly of supramolecular structures is not always a straightforward path to the most stable (thermodynamic) product. Often, the system can become trapped in long-lived, metastable states, known as kinetic products. Understanding and controlling the assembly pathway is a sophisticated strategy for creating complex, functional materials.

In metallosupramolecular polymerization involving linkers analogous to this compound, the final structure can be influenced by factors such as temperature, concentration, and the rate of addition of components.

Kinetic Trapping: Rapid assembly, for instance, can lead to the formation of kinetically favored, but less stable, oligomers or disordered aggregates. These structures may persist because the energy barrier to rearrange into the more stable thermodynamic product is too high to be overcome under the given conditions.

Pathway Complexity: The presence of multiple competing assembly pathways can lead to a diversity of structures. Researchers can exploit this by using external stimuli (like temperature changes or the addition of a competitive guest) to selectively favor one pathway over another. For example, a system might be held at a low temperature to form a kinetic product, which can then be converted to the thermodynamic product by annealing at a higher temperature.

This control over the self-assembly process allows for the creation of materials with tailored morphologies and properties, moving beyond simple equilibrium structures.

Advanced Materials Science Applications Deriving from Bis 4 Ethylphenyl Acetylene

Development of Conjugated Polymers and Oligomers for Electronic and Optoelectronic Materials

The diarylacetylene motif, exemplified by bis(4-ethylphenyl)acetylene, is integral to the development of conjugated polymers and oligomers for electronic and optoelectronic applications. The carbon-carbon triple bond extends the π-conjugation along the polymer backbone, which is crucial for charge transport. The synthesis of these materials often involves transition metal-catalyzed polymerization reactions, such as Sonogashira or Horner-Wadsworth-Emmons reactions, to create vinylene-linked polymers. nih.gov

These acetylene-linked polymers are explored for their potential as photocatalysts for hydrogen production from water and as materials for photoelectrodes. rsc.org The rigid structure imparted by the acetylene (B1199291) linkage contributes to the formation of well-defined molecular architectures, which can lead to improved electronic properties. For instance, polymers derived from diethynylarenes can form branched structures, and their properties can be controlled by the nature of the catalyst and reaction conditions. mdpi.com The resulting polymers often exhibit high thermal stability, a critical attribute for durable electronic devices.

Donor-acceptor (D-A) type copolymers, which can be synthesized using direct arylation polycondensation, are another important class of materials for organic electronics. rsc.org By incorporating electron-donating (like the ethylphenyl groups) and electron-accepting units into the polymer chain, the electronic band gap can be tuned for specific applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ethyl groups on the phenyl rings in this compound can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and fabrication of thin-film devices.

Table 1: Properties of Representative Acetylene-Based Conjugated Polymers

| Polymer Type | Synthesis Method | Key Properties | Potential Application |

|---|---|---|---|

| Vinylene-Linked 2D Polymers | Horner-Wadsworth-Emmons Reaction | Crystalline, dual-pore structure, Eg ≈ 2.2 eV | Organic Field-Effect Transistors (OFETs) |

| Donor-Acceptor Copolymers | Direct Arylation Polycondensation | Tunable band gap, high molecular weight | Organic Photovoltaics (OPVs) |

Liquid Crystalline Materials Incorporating Acetylene Functionality

The linear and rigid nature of the acetylene bond makes it a valuable component in the design of liquid crystalline (LC) materials. Molecules containing a diarylacetylene core, such as derivatives of this compound, can act as mesogens—the fundamental units of liquid crystals. The carbon-carbon triple bond offers greater transparency in the UV region compared to a para-phenylene ring while maintaining rigidity and polarizable π-electron density.

The incorporation of an acetylene linkage often results in substantially lower melting points and nematic-isotropic transition temperatures compared to analogous all-benzenoid compounds. This feature is advantageous in the search for materials that exhibit mesomorphic behavior at or near room temperature. The specific type of liquid crystalline phase (e.g., nematic, smectic) can be tuned by modifying the length and nature of the terminal flexible alkyl chains attached to the rigid core. acs.orgust.hk For example, increasing the spacer length in biphenyl-containing poly(1-alkynes) can induce different smectic phases. ust.hk

Research has shown that polymers with acetylene-based mesogens in their side chains can exhibit highly ordered smectic phases. acs.org The combination of a stiff, conjugated polymer backbone with liquid crystalline side chains leads to materials with unique self-assembly properties and potential applications in optical films and displays. Novel fluorinated bis(biphenyl)diacetylene derivatives have been synthesized as high-birefringence nematic materials, where the introduction of fluorine atoms helps to lower the thermal transition temperatures. researchgate.net

Table 2: Transition Temperatures of Acetylene-Containing Liquid Crystals

| Compound Structure | Melting Point (°C) | Transition Type | Clearing Point (°C) | Reference |

|---|---|---|---|---|

| Monomer with Biphenyl Core and C3 Spacer | 61.2 | Monotropic SmB | 83.3 | ust.hk |

| Monomer with Biphenyl Core and C4 Spacer | 45.5 | Enantiotropic SmA/SmB | 63.5 | ust.hk |

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivative (fluorinated) | 118.0 | Enantiotropic | 138.4 | beilstein-journals.org |

Luminescent Compounds and Nonlinear Optical Chromophores

The extended π-conjugation provided by the diarylacetylene structure is fundamental to the design of luminescent materials and nonlinear optical (NLO) chromophores. mdpi.comsemanticscholar.org Luminescent materials, or phosphors, convert energy into electromagnetic radiation and are essential for applications like OLEDs. mdpi.com Polyacetylenes containing biphenyl pendants can be highly luminescent, emitting strong ultraviolet or blue light upon photoexcitation. ust.hkresearchgate.net The substitution pattern on the phenyl rings can significantly influence the emission wavelength and quantum efficiency.

This compound can serve as a core for donor-acceptor-donor (D-A-D) type molecules, which are known for their strong fluorescence. beilstein-journals.org By attaching electron-donating or electron-withdrawing groups to the terminal phenyl rings, the intramolecular charge transfer (ICT) characteristics can be modulated, leading to tunable emission colors and enhanced quantum yields. For instance, new luminescent materials based on anthracene-bis-stilbene derivatives have shown good thermal stability and potential for use in OLED devices. mdpi.com

In the field of nonlinear optics, conjugated molecules with large third-order nonlinear susceptibility (χ(3)) are sought after for applications in optical limiting and all-optical switching. researchgate.net Polyacetylenes bearing NLO chromophores as pendants have demonstrated χ(3) values orders of magnitude larger than unsubstituted polyacetylene. researchgate.netzenodo.org The rigid conjugated backbone of the polymer enhances the NLO response of the attached chromophores. Chromophores based on N,N-bis-(4-methoxyphenyl)aryl-amino donors and tricyanofuran acceptors linked through a π-conjugated bridge have shown high molecular hyperpolarizability, a key parameter for NLO activity. washington.edu

Sensors and Molecular Recognition Systems Based on Acetylenic Frameworks

The electronic properties of conjugated polymers derived from acetylenic frameworks make them promising candidates for chemical sensors and molecular recognition systems. The principle behind many such sensors is the change in the polymer's conductivity or optical properties (absorption or fluorescence) upon interaction with a specific analyte. The large surface area and porous nature of some acetylene-based polymer networks can facilitate the diffusion of analytes and enhance sensor sensitivity. rsc.org

For example, carbon nanotubes have been investigated for the detection of acetylene gas, where the adsorption of gas molecules onto the nanotube surface leads to a measurable change in electrical resistance. taylors.edu.my Similarly, conjugated polymers incorporating acetylenic linkages could be designed to detect various gases or volatile organic compounds. The functional groups on the polymer backbone or side chains can be tailored to create specific binding sites for target molecules, enabling selective molecular recognition.

While direct applications of this compound in sensors are not widely documented, the underlying principles of conjugated polymer sensors are applicable. The π-conjugated system can be quenched or perturbed by electron-deficient or electron-rich analytes, resulting in a fluorescence turn-off or turn-on response. The rigid acetylenic framework can also be used to construct molecular cavities or clefts that can selectively bind guest molecules, forming the basis for advanced molecular recognition systems.

Role of Acetylene-Based Polymers in Enhancing Material Stability and Functionality

The inclusion of acetylene linkages in a polymer backbone significantly impacts the material's stability and functionality. Polyacetylene itself is known for its exceptional thermal stability, transforming into elemental carbon at temperatures above 450°C. researchgate.net This inherent thermal robustness is often transferred to its derivatives. Polymers derived from diethynylarenes are generally insoluble, infusible, and thermally stable. mdpi.com Attaching aromatic pendants, such as the ethylphenyl groups in this compound, can improve the solubility and processability of these polymers without compromising their high thermal stability. mdpi.com

Functionalization is key to unlocking the full potential of acetylene-based polymers. By attaching specific functional groups to the polyene backbone, a wide range of properties can be introduced. acs.org For instance, incorporating thiophene moieties can create electroactive polymers that may lead to crosslinked materials with enhanced conductivity. mdpi.com The rigid and helical structures that can be formed by some substituted polyacetylenes provide unique properties such as high gas permeability and chiroptical activity. mdpi.com

Studies on polypropylene synthesis have shown that even trace amounts of acetylene impurities can affect the polymerization process and the final material's properties. nih.gov This highlights the high reactivity of the acetylene group and its potent influence on polymer chemistry. In the context of advanced materials, this reactivity is harnessed through controlled polymerization to create highly functional polymers. The resulting materials benefit from the rigidity, linearity, and electronic conjugation of the acetylene unit, leading to enhanced thermal stability, charge transport capabilities, and tailored optical properties. rsc.orgmdpi.com

Q & A

Q. Q1. What experimental design is recommended for synthesizing Bis(4-ethylphenyl)acetylene with high purity?

Methodological Answer: A pre-test/post-test control group design is ideal for optimizing reaction conditions. Start with Sonogashira coupling protocols, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. Monitor reaction progress via TLC and purify via column chromatography with silica gel (hexane:ethyl acetate). Validate purity using GC-MS and NMR spectroscopy . For reproducibility, document variables like temperature, solvent polarity, and catalyst loading in a factorial design matrix to identify optimal parameters .

Q. Q2. How can researchers characterize the structural stability of this compound under varying thermal conditions?

Methodological Answer: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Compare results with computational simulations (e.g., COMSOL Multiphysics) to model thermal degradation pathways. For validation, conduct parallel experiments using XRD to monitor crystallinity changes post-thermal stress .

Q. Q3. What analytical techniques are critical for resolving spectral data contradictions in arylacetylene derivatives?

Methodological Answer: Contradictions in NMR or IR spectra often arise from solvent polarity or impurities. Use a multi-technique approach:

- NMR: Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

- XRD: Resolve stereochemical ambiguities via single-crystal diffraction.

- MS/MS fragmentation: Identify trace impurities using high-resolution mass spectrometry.

Cross-reference data with theoretical models (DFT calculations) to validate assignments .

Advanced Research Questions

Q. Q4. How can contradictory data on the photophysical properties of this compound be systematically addressed?

Methodological Answer: Apply a mixed-methods framework:

Experimental: Measure fluorescence quantum yields using integrating sphere setups under controlled oxygen levels (to rule out quenching effects).

Computational: Run TD-DFT simulations to predict absorption/emission spectra.

Statistical: Use ANOVA to test for batch-to-batch variability in synthesis.

Discrepancies often stem from aggregation-induced emission (AIE) effects; test in dilute vs. concentrated solutions . Reference theoretical frameworks like Förster resonance energy transfer (FRET) to contextualize results .

Q. Q5. What advanced methodologies enable the study of this compound in supramolecular assemblies?

Methodological Answer: Leverage host-guest chemistry with cucurbiturils or cyclodextrins. Design experiments using:

- Isothermal Titration Calorimetry (ITC): Quantify binding constants and stoichiometry.

- Cryo-EM: Visualize self-assembled nanostructures.

- Dynamic Light Scattering (DLS): Monitor assembly kinetics.

For mechanistic insights, integrate molecular dynamics (MD) simulations to predict interaction sites .

Q. Q6. How can researchers design a factorial experiment to probe the catalytic activity of this compound in cross-coupling reactions?

Methodological Answer: Implement a 2³ factorial design with variables:

- Catalyst type (Pd vs. Ni complexes)

- Base (K₂CO₃ vs. Cs₂CO₃)

- Solvent (DMF vs. THF)

Use ANOVA to analyze yield and selectivity data. Include control runs with alternative acetylene derivatives to isolate structure-activity relationships. Optimize via response surface methodology (RSM) .

Data Contradiction and Validation

Q. Q7. What strategies resolve inconsistencies in reported solubility parameters for this compound?

Methodological Answer: Standardize testing using OECD 105 guidelines. Measure solubility in:

- Polar aprotic solvents (e.g., DMF, DMSO).

- Non-polar solvents (e.g., toluene, hexane).

Account for temperature (25°C vs. 40°C) and ultrasonication time. Validate via Hansen solubility parameter (HSP) modeling and compare with COSMO-RS predictions .

Theoretical and Computational Integration

Q. Q8. How can density functional theory (DFT) enhance the interpretation of this compound’s electronic properties?

Methodological Answer: Run DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map HOMO-LUMO gaps and compare with experimental UV-Vis data.

- Simulate vibrational spectra (IR/Raman) for peak assignments.

- Predict charge-transfer interactions in donor-acceptor systems.

Validate with multi-reference methods (CASSCF) for excited-state dynamics .

Methodological Frameworks

Q. Q9. What ontological frameworks guide research on this compound’s role in organic electronics?

Methodological Answer: Adopt a realist ontology to study structure-property relationships. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.